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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

Sofosbuvir Impurity M: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that
targets the HCV NS5B polymerase. The synthesis of such a structurally complex molecule
invariably leads to the formation of process-related impurities. Among these, Sofosbuvir
impurity M, a diastereomer of the active pharmaceutical ingredient, is of significant interest
due to its potential impact on the safety and efficacy of the final drug product. This technical
guide provides an in-depth overview of the chemical structure, properties, and analytical
methodologies related to Sofosbuvir impurity M.

Chemical Structure and Properties

Sofosbuvir impurity M is a diastereomer of Sofosbuvir, meaning it has the same molecular
formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or
more stereocenters. This subtle structural difference can lead to significant variations in its
biological activity and physicochemical properties compared to the parent drug.

Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-
yllmethoxy-phenoxyphosphoryllamino]propanoate[1]
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Table 1: Physicochemical Properties of Sofosbuvir Impurity M

Property Value Reference
CAS Number 2095551-10-1 [11[2]
Molecular Formula C22H30N3010P [1][2]
Molecular Weight 527.46 g/mol [1112]
Appearance Solid (predicted)

Storage Temperature -20°C [3]

The structural relationship between Sofosbuvir and its impurity M is critical. The
stereochemistry at the phosphorus center is a key determinant of the biological activity of
nucleotide phosphoramidates.
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Diastereomeric relationship between Sofosbuvir and Impurity M.

Synthesis and Formation

Sofosbuvir impurity M is a process-related impurity, meaning it is formed during the synthesis
of Sofosbuvir. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate
reagent with a modified nucleoside. The stereochemistry of the phosphorus center is crucial,
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and non-stereoselective synthesis or epimerization can lead to the formation of the undesired
Rp-diastereomer (Impurity M) alongside the desired Sp-diastereomer (Sofosbuvir).

A Chinese patent discloses a six-step preparation method for Sofosbuvir impurities, which likely
includes the synthesis of Impurity M. Although the specific details for Impurity M are not fully
elaborated, the process involves the synthesis of key intermediates and their subsequent
coupling and deprotection steps. The control of stereochemistry during the phosphoramidation
step is the most critical factor in minimizing the formation of this impurity.

Sofosbuvir Synthesis

Click to download full resolution via product page

General six-step synthesis of Sofosbuvir impurities as per patent CN114539337A.

Analytical Characterization and Control

The control of Sofosbuvir impurity M in the final drug substance is a critical quality attribute.
Various analytical techniques are employed for its detection, quantification, and
characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Sofosbuvir
and its impurities. Several studies have reported validated HPLC methods capable of
separating Sofosbuvir from its diastereomeric impurity M.

Table 2: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis
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Parameter Condition Reference

C18 (e.g., Agilent Eclipse XDB-

Column
C18, 4.6 x 250 mm, 5 um)
Acetonitrile and 0.1%

Mobile Phase Trifluoroacetic Acid in Water
(Isocratic or Gradient)

Flow Rate 1.0 mL/min

Detection UV at 260 nm

Ambient or controlled (e.g.,

Column Temperature
30°C)

Experimental Protocol: RP-HPLC Analysis

* Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in
water in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

o Standard Solution Preparation: Accurately weigh and dissolve a known amount of
Sofosbuvir impurity M reference standard in a suitable diluent (e.g., mobile phase) to
obtain a standard solution of known concentration.

o Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance
or product in the diluent to obtain a sample solution.

o Chromatographic Analysis: Set up the HPLC system with the specified column and mobile
phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and
sample solutions and record the chromatograms.

e Quantification: ldentify the peaks based on their retention times compared to the standard.
Calculate the amount of Sofosbuvir impurity M in the sample using the peak area
response.
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Analytical Workflow for Impurity M
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Workflow for the analysis of Sofosbuvir Impurity M by HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and
confirmation of impurities. High-resolution mass spectrometry (HRMS) can confirm the
molecular formula of Sofosbuvir impurity M. While specific NMR data for impurity M is not
widely published, 1H, 13C, and 31P NMR would be instrumental in confirming its structure and
stereochemistry by comparing its spectra with that of Sofosbuvir. The difference in the chemical
shift of the phosphorus atom (31P NMR) would be a key indicator of the different

stereoisomers.

Biological Activity and Significance
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As a diastereomer of Sofosbuvir, impurity M may interact with the same biological targets, such
as the HCV NS5B RNA-dependent RNA polymerase. However, the different spatial
arrangement of the atoms can significantly alter its binding affinity and inhibitory potency. It is
generally expected that one diastereomer will be significantly more active than the other.
Therefore, controlling the level of impurity M is crucial to ensure the consistent efficacy and
safety of the Sofosbuvir drug product.

Conclusion

Sofosbuvir impurity M is a critical process-related impurity that requires careful monitoring
and control during the manufacturing of Sofosbuvir. Its structural similarity to the active drug
substance necessitates the use of highly specific and sensitive analytical methods, such as
RP-HPLC, for its quantification. A thorough understanding of its formation and properties is
essential for drug development professionals to ensure the quality, safety, and efficacy of this
life-saving antiviral medication. Further research into the specific biological activity of impurity
M would provide a more complete picture of its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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